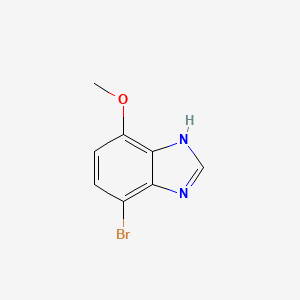

4-溴-7-甲氧基-1H-苯并咪唑

描述

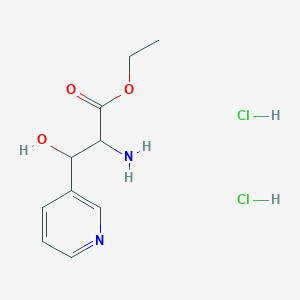

4-Bromo-1H-benzimidazole is a chemical compound with the molecular formula C7H5BrN2. It has a molecular weight of 197.03 and is a solid powder at room temperature . The IUPAC name for this compound is 4-bromo-1H-benzimidazole .

Synthesis Analysis

Benzimidazole derivatives can be synthesized through a multistep process. One common method involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions . This process can yield a variety of benzimidazole derivatives with high efficiency .Molecular Structure Analysis

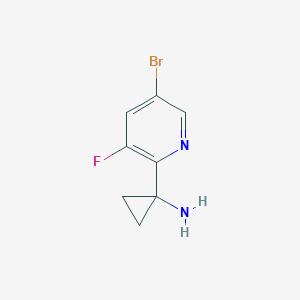

The molecular structure of 4-Bromo-1H-benzimidazole is characterized by a benzimidazole core, which is a fused benzene and imidazole ring, with a bromine atom attached at the 4th position .Chemical Reactions Analysis

Benzimidazole derivatives, including 4-Bromo-1H-benzimidazole, have been found to exhibit a wide range of chemical reactions. They are known to act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one . They have also been used in the synthesis of various bioactive compounds .Physical And Chemical Properties Analysis

4-Bromo-1H-benzimidazole is a solid powder at room temperature. It has a molecular weight of 197.03 and a boiling point of 166-168°C .科学研究应用

抗菌和抗结核剂

4-溴-7-甲氧基-1H-苯并咪唑衍生物因其抗菌活性而受到研究。例如,由类似结构合成的化合物对结核分枝杆菌 H37Rv 菌株表现出显着的活性,表明其作为抗菌剂和抗结核剂的潜力 (Ranjith et al., 2013)。

抗肿瘤活性

这些化合物在抗肿瘤应用中也显示出前景。一项研究合成并评估了新型苯并咪唑衍生物的体外抗肿瘤活性。一种特定的化合物对癌细胞增殖表现出显着的治疗潜力 (Murali et al., 2017)。

抗癌剂

在另一项研究中,合成了苯并咪唑衍生物并将其评估为白血病的潜在化学治疗剂。一些化合物,例如 1-(4-甲氧基苯乙基)-2-(4-氟-3-硝基苯基)-1H-苯并咪唑-5-羧酸甲酯,在白血病细胞中诱导了显着的细胞死亡,表明它们可用作抗癌剂 (Gowda et al., 2009)。

抗真菌应用

苯并咪唑衍生物的合成也已用于抗真菌应用。一项研究证明了这些化合物在抑制各种植物病原真菌生长方面的有效性,表明它们在解决农业挑战中的潜力 (Jebur & Ismail, 2019)。

酪氨酸酶抑制剂

苯并咪唑衍生物被设计并评估了其对蘑菇酪氨酸酶(一种参与黑色素产生的酶)的抑制活性。由于其抑制作用,这些化合物可以作为化妆品、医药或食品工业中很有希望的候选物 (Mahdavi et al., 2018)。

抗菌作用

此外,合成了苯并咪唑衍生物并测试了它们的抗菌作用。研究表明,这些化合物可以对各种细菌菌株有效,突出了它们作为抗菌剂的潜力 (Kaur & Singh, 2019)。

DNA 修复酶抑制剂

这些化合物已被确定为 DNA 修复酶聚(ADP-核糖)聚合酶 (PARP) 的抑制剂,表明它们在癌症化学治疗中作为抗性调节剂的潜在用途 (White et al., 2000)。

作用机制

While the specific mechanism of action for 4-Bromo-7-methoxy-1H-benzimidazole is not mentioned in the search results, benzimidazole derivatives in general have been found to exhibit a variety of biological activities. They are known to interact with biopolymers in the body due to their structural similarity to naturally occurring nucleotides . They have been found to inhibit enzymes, act as antimicrobial agents, and show potential as anticancer agents .

安全和危害

While specific safety and hazard information for 4-Bromo-7-methoxy-1H-benzimidazole was not found, it is generally recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing when handling similar chemical compounds .

未来方向

Benzimidazole derivatives, including 4-Bromo-7-methoxy-1H-benzimidazole, have significant potential for future research and development. They have shown a broad spectrum of pharmacological properties and several promising therapeutic candidates are undergoing human trials . Future research may involve fusing the benzimidazole scaffold with another heterocyclic ring system to explore novel chemically stable and potent pharmacological agents .

属性

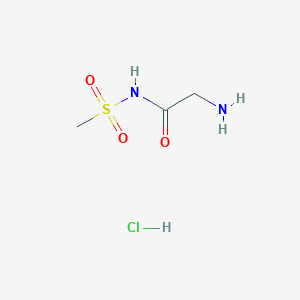

IUPAC Name |

4-bromo-7-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-6-3-2-5(9)7-8(6)11-4-10-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAODOOSMODAMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1383806.png)

![Benzo[c]isothiazole-5-carbaldehyde](/img/structure/B1383814.png)

![2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383821.png)

![(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383822.png)